3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid
Overview
Description
3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is a fascinating molecule with multifaceted applications in various fields including chemistry, biology, medicine, and industry. This compound is part of the pyrimidine family, known for its diverse chemical properties and significant role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid involves the condensation of 5,5-dimethyl-2,4-dioxotetrahydropyrimidine with acrylonitrile followed by hydrolysis. Reaction conditions typically include the use of a strong acid or base to facilitate the hydrolysis step.
Industrial Production Methods: : Industrial-scale production often employs optimized conditions such as controlled temperature and pressure, along with catalytic agents to increase yield and purity. Solvent extraction and crystallization are common purification techniques used in the process.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Can be oxidized using reagents like potassium permanganate under acidic conditions.
Reduction: : Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution can occur with halogenated compounds under mild conditions.
Major Products: : These reactions can produce a range of products including hydroxy derivatives, amino derivatives, and other modified pyrimidines which have their own unique applications and properties.
Scientific Research Applications
3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is utilized in various research domains:
Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules.
Biology: : It's used in studies related to enzyme interactions and metabolic pathways.
Medicine: : Research investigates its potential as a drug candidate for treating diseases linked to pyrimidine metabolism.
Industry: : Utilized in the production of polymers and other materials with unique chemical properties.
Mechanism of Action
The compound's mechanism of action involves interacting with specific enzymes and receptors in biological systems. It can inhibit or activate molecular targets such as enzymes involved in pyrimidine metabolism. Pathways influenced by this compound include nucleotide synthesis and degradation.
Comparison with Similar Compounds
3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid stands out due to its specific structural configuration, which imparts unique reactivity and stability. Similar compounds include:
5,5-Dimethyl-2,4-dioxotetrahydropyrimidine: : Lacks the propanoic acid moiety, offering different chemical properties and applications.
6-Methyluracil: : Another pyrimidine derivative with distinct biological and chemical characteristics.
These comparisons highlight the unique functional groups and structural nuances that define the versatility and specificity of this compound in various applications.
There you have it, a thorough breakdown! Anything else you're curious about?
Properties
IUPAC Name |
3-(5,5-dimethyl-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2)5-11(4-3-6(12)13)8(15)10-7(9)14/h3-5H2,1-2H3,(H,12,13)(H,10,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRVHFCFILXVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)NC1=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164063 | |
Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-13-8 | |
Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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